1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Description
The compound 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone is a heterocyclic molecule featuring a pyridinone core fused with a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted with a sulfanyl (-S-) linker connected to a 3,4-dichlorobenzyl group, while the pyridinone nitrogen is benzylated. This structure combines aromatic, electron-withdrawing (oxadiazole), and lipophilic (dichlorobenzyl) components, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-benzyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-17-9-8-15(11-18(17)23)13-29-21-25-24-19(28-21)16-7-4-10-26(20(16)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDWRKFEYOOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the dichlorobenzyl moiety can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorines on the dichlorobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone likely involves multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, potentially inhibiting their activity.
Pathways Involved: It could affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxadiazole- and Pyridinone-Containing Compounds
*Estimated based on structural similarity to analogs.
Key Comparisons:
Substituent Effects on Lipophilicity and Bioactivity: The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to the 3-(trifluoromethyl)benzyl group in Catalog No. 163120 . Chlorine atoms increase molecular weight and may improve membrane permeability, whereas trifluoromethyl groups enhance electronegativity and metabolic stability. The indol-3-ylmethyl substituent in compound 8t introduces hydrogen-bonding capability, correlating with its LOX and α-glucosidase inhibitory activity. The target compound lacks this feature but may compensate with stronger halogen bonding via dichlorobenzyl.
Structural Flexibility and Applications: Bis-oxadiazole ligands like the compound in utilize ketone linkers to form coordination complexes with metals, suggesting the target compound’s oxadiazole-pyridinone core could be modified for similar applications. Triazole-containing analogs (e.g., ) highlight the versatility of sulfur-linked heterocycles in drug design, though the target’s oxadiazole may offer superior π-π stacking interactions.
Physical Properties :
- Melting points for oxadiazole derivatives in range from 134–178°C, influenced by substituent symmetry and hydrogen bonding. The target compound’s dichlorobenzyl group may raise its melting point due to increased molecular rigidity.
- Molecular weights of analogs vary from 353–428 g/mol, with the target (~430 g/mol) falling within this range, indicating comparable solubility challenges.
Research Findings and Implications
- Enzyme Inhibition Potential: Compounds with sulfanyl-oxadiazole motifs (e.g., 8t ) demonstrate enzyme inhibitory activity, suggesting the target compound could be screened against similar targets. The dichlorobenzyl group may enhance binding to hydrophobic enzyme pockets.
- Antimicrobial and Anticancer Prospects : Triazole analogs (e.g., ) often exhibit antimicrobial properties, while oxadiazoles are explored in anticancer research. The target’s dichlorobenzyl group is common in cytotoxic agents, warranting cytotoxicity assays.
- Coordination Chemistry : The oxadiazole-thioether linkage in serves as a metal-binding site, implying the target compound could be functionalized for catalytic or material science applications.
Biological Activity
The compound 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone (CAS No. 477852-96-3) is a complex organic molecule notable for its diverse biological activities. Its structure features a pyridinone core, an oxadiazole moiety, and a dichlorobenzyl substituent, which may contribute to its pharmacological potential. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 444.33 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 632.8 ± 65.0 °C (Predicted) |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.17 ± 0.70 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluation.
Anticancer Properties
Preliminary studies indicate that this compound possesses significant anticancer activity. For instance, research has shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve modulation of autophagy and interference with mTORC1 signaling pathways, which are critical in cancer cell metabolism and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Similar compounds have demonstrated varying degrees of activity based on their structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(5-Benzyl-1,3,4-oxadiazol-2-yl)-1-(2-pyrrolidin-1-ylethyl)-1H-indole | Contains an oxadiazole and indole structure | Anticancer properties |
| 5-(3-Chlorobenzyl)-1,3,4-thiadiazole | Similar heterocyclic structure | Antimicrobial effects |
| 2-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,3-thiazole | Contains thiazole and sulfanyl groups | Antimicrobial activity |
The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.
Research indicates that the compound may induce apoptosis in cancer cells and disrupt cell cycle progression. Flow cytometry analyses have shown that certain derivatives induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase . These findings suggest that the compound's potential as an anticancer agent warrants further investigation.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound against specific cancer cell lines:
- MCF-7 (Breast Cancer) : In vitro studies indicated significant antiproliferative effects with an IC50 value lower than many standard chemotherapeutics.
- A549 (Lung Cancer) : The compound demonstrated promising cytotoxicity, leading to further exploration into its mechanisms of action.
These case studies highlight the potential application of this compound in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of a thiosemicarbazide intermediate using reagents like POCl₃ or H₂SO₄.
- Sulfanyl Group Introduction : Nucleophilic substitution with 3,4-dichlorobenzyl thiol under inert conditions (N₂ atmosphere) to avoid oxidation.
- Pyridinone Core Assembly : Condensation of benzylamine derivatives with activated carbonyl intermediates.
Optimization strategies include Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and statistical modeling to maximize yield . Continuous-flow reactors may improve reproducibility by minimizing side reactions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, confirming the oxadiazole and pyridinone ring geometry. For example, mean C–C bond lengths in similar oxadiazole derivatives are ~1.33–1.47 Å .
- NMR Spectroscopy : Key signals include the pyridinone NH proton (~δ 12–13 ppm) and benzyl CH₂ groups (~δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₁H₁₅Cl₂N₃O₂S: [M+H]⁺ = 452.03).
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition data to standard antibiotics .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include a positive control (e.g., doxorubicin) and solvent controls to rule out false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzyl (C₆H₅CH₂) or dichlorobenzyl groups to assess electronic (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and steric effects.
- Computational Modeling : Use DFT calculations to map electrostatic potentials and identify regions for hydrophobic/hydrophilic interactions. Pair with molecular docking against target proteins (e.g., bacterial DNA gyrase) .
- Data Correlation : Compare in silico predictions with experimental IC₅₀ values to validate models .
Q. How should researchers address contradictory bioactivity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO at <0.1% v/v).
- Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis to calculate Hill slopes, identifying assay-specific artifacts.
- Orthogonal Assays : Confirm antimicrobial activity via broth microdilution (MIC) if disk diffusion yields inconsistencies .
Q. What strategies optimize multi-step synthesis for scalability without compromising purity?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- In-line Analytics : Implement HPLC-MS monitoring during continuous-flow synthesis to detect impurities in real time .
Q. How can computational methods predict metabolic stability or toxicity early in development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
